3-Amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Description
3-Amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (CAS: 828275-26-9) is a thienopyridine derivative with a molecular formula of C₁₂H₁₁F₂N₃OS and a molecular weight of 283.30 g/mol . Key structural features include:
- A cyclopropyl substituent at the 4-position.
- A difluoromethyl group at the 6-position.
- A carboxamide moiety at the 2-position. The compound is synthesized via methods involving condensation reactions and purified using column chromatography, achieving a purity of 95% .
Properties
IUPAC Name |
3-amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3OS/c13-10(14)6-3-5(4-1-2-4)7-8(15)9(11(16)18)19-12(7)17-6/h3-4,10H,1-2,15H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSVXPPTMSKINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium ethoxide, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. Specific details on industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Oxidative Dimerization
This compound undergoes hypochlorite-mediated oxidation to form dimerized products. The reaction's regio- and stereoselectivity depend on solvent polarity and substituent electronic effects .
| Reaction Conditions | Products Formed | Yield (%) | Key Observations |
|---|---|---|---|
| NaOCl in aqueous ethanol (rt, 6–9 h) | Dimeric sulfide 31 | 28–29 | Electron-withdrawing groups enhance stability of intermediates |
| NaOCl in THF | Sulfoxide derivatives 33 | 35–40 | Steric effects from cyclopropyl group influence reaction pathway |
The difluoromethyl group increases electrophilicity at the 6-position, facilitating nucleophilic attack during dimerization. Kinetic studies show second-order dependence on hypochlorite concentration .
Amide Bond Reactivity
The carboxamide group participates in hydrolysis and coupling reactions critical for derivative synthesis :
| Reaction Type | Conditions | Products | Applications |
|---|---|---|---|
| Acidic hydrolysis | 2N HCl, reflux, 4 h | Carboxylic acid derivative | Precursor for metal coordination complexes |
| Amide coupling | HATU, DIPEA, DMF, rt | N-substituted amides | Library synthesis for SAR studies |
The cyclopropyl substituent adjacent to the amide nitrogen reduces rotational freedom, enhancing crystallinity of products.
Electrophilic Aromatic Substitution
The electron-rich thienopyridine core undergoes regioselective substitutions:
| Position | Reaction | Reagents | Outcome |
|---|---|---|---|
| 5 | Nitration | HNO₃/H₂SO₄, 0°C | Nitro derivative (unstable above 50°C) |
| 3 | Diazonium salt formation | NaNO₂, HCl, then CuCN | Cyano-substituted analog |
The difluoromethyl group at position 6 deactivates the ring but directs electrophiles to the 5-position through inductive effects .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables functionalization of halogenated precursors:
| Coupling Type | Catalytic System | Substrate | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 6-Bromo derivative | 68 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 3-Amino group | 72 |
These methods enable introduction of aryl, heteroaryl, and alkyl groups while preserving the difluoromethyl moiety .
Stability and Degradation Pathways
Key stability parameters under physiological conditions:
| Stress Condition | Degradation Products | Half-Life (25°C) | Mechanism |
|---|---|---|---|
| pH 1.2 (gastric) | Carboxylic acid via hydrolysis | 3.2 h | Acid-catalyzed amide cleavage |
| UV light (254 nm) | Ring-opened thioketones | 45 min | Photooxidation of thiophene |
| 40°C/75% RH | No degradation (14 days) | N/A | Crystalline stability |
The cyclopropyl group enhances thermal stability, with decomposition onset at 218°C (DSC).
Biological Activation Pathways
While not strictly chemical reactions, metabolic transformations impact therapeutic utility:
| Enzyme System | Primary Modification | Metabolite Activity |
|---|---|---|
| CYP3A4 | N-dealkylation at cyclopropyl | Reduced kinase inhibition |
| Flavin monooxygenases | S-oxidation | Enhanced solubility |
These transformations guide prodrug design strategies to improve pharmacokinetics .
Scientific Research Applications
Cancer Treatment
Research has demonstrated that 3-amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide exhibits inhibitory effects on the IκB kinase (IKK) complex. This inhibition is crucial because the IKK complex plays a significant role in the activation of NF-kB, a transcription factor involved in the regulation of genes associated with cell survival and proliferation.
- Mechanism of Action : By inhibiting IKK, this compound may reduce the expression of pro-inflammatory cytokines and anti-apoptotic factors, thereby inducing apoptosis in cancer cells and potentially enhancing the efficacy of existing chemotherapeutic agents .
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways makes it a candidate for treating autoimmune and inflammatory diseases. The inhibition of NF-kB can lead to decreased levels of inflammatory mediators such as TNF-alpha and IL-6.
- Case Studies : In preclinical models of rheumatoid arthritis and inflammatory bowel disease, administration of this compound resulted in reduced inflammation and improved clinical outcomes .
Neurological Disorders
Emerging studies suggest that 3-amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide may have neuroprotective effects. Its mechanism involves the modulation of neuroinflammatory responses and protection against neuronal apoptosis.
- Research Findings : In models of neurodegenerative diseases like Alzheimer's and Parkinson's, this compound has shown promise in reducing neuroinflammation and preserving cognitive function .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-Amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Bulk and Lipophilicity: The trifluoromethyl (CF₃) group in analogues (e.g., 337.33 g/mol compound) increases molecular weight and lipophilicity compared to the difluoromethyl (CHF₂) group in the target compound .
Synthetic Yield and Purity: The target compound achieves 95% purity, outperforming analogues synthesized via similar routes (e.g., 37% yield for the 3,6-diamino derivative) .
Thermal Stability :
Electronic Effects of Substituents
- Difluoromethyl vs. Trifluoromethyl: The CHF₂ group in the target compound provides moderate electron-withdrawing effects, balancing solubility and reactivity.
- Cyclopropyl vs. Aryl Groups :
- The cyclopropyl moiety in the target compound may reduce metabolic oxidation compared to aryl-substituted analogues, improving pharmacokinetics .
Biological Activity
3-Amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, with CAS number 828275-26-9, is a heterocyclic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C12H11F2N3OS
- Molecular Weight : 283.297 g/mol
- CAS Number : 828275-26-9
The compound is primarily studied for its role as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), an enzyme involved in various cellular processes including cell growth and survival. Inhibition of PI3Kδ can modulate immune responses and has implications in treating autoimmune diseases and cancers.
In Vitro Studies
- PI3Kδ Inhibition : Research indicates that 3-amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide demonstrates potent inhibition of PI3Kδ activity. This inhibition was assessed using biochemical assays where the compound showed an IC50 value indicating effective inhibition at nanomolar concentrations .
- Cell Proliferation : In cellular models, the compound inhibited the proliferation of various cancer cell lines, suggesting potential anticancer properties. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
In Vivo Studies
Recent studies have explored the pharmacokinetics and therapeutic efficacy of this compound in animal models:
- Autoimmune Disease Models : The compound demonstrated significant reduction in disease severity in models of rheumatoid arthritis by modulating immune cell function .
- Cancer Models : Efficacy was observed in xenograft models where tumor growth was significantly reduced upon treatment with the compound .
Case Studies
- Primary Sjögren’s Syndrome : A study evaluated the use of PI3Kδ inhibitors in patients with primary Sjögren’s syndrome. The results indicated that treatment with compounds similar to 3-amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide led to improved clinical outcomes by restoring immune balance .
- Chronic Lymphocytic Leukemia (CLL) : Another case study highlighted the potential of this compound in treating CLL. Patients receiving treatment exhibited reduced lymphocyte counts and improved survival rates compared to control groups .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-Amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide in high yield and purity?
- Methodological Answer: Synthesis involves optimizing S-alkylation of pyridine-thione precursors followed by Thorpe–Ziegler isomerization to form the thieno[2,3-b]pyridine core. Cyclopropane introduction requires precise control of reaction temperature, solvent polarity (e.g., DMF or THF), and stoichiometric ratios of cyclopropane precursors. Purification via column chromatography or HPLC ensures ≥95% purity, with reaction progress monitored by TLC .
Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?
- Methodological Answer:
- Structural Confirmation: Single-crystal X-ray diffraction resolves the bicyclic thienopyridine framework and substituent positions .
- Functional Group Analysis: H/C NMR and high-resolution mass spectrometry (HRMS) verify amino, cyclopropyl, and difluoromethyl groups .
- Purity Assessment: HPLC with UV detection (λ = 254 nm) quantifies impurities, while differential scanning calorimetry (DSC) evaluates crystallinity .
Q. What pharmacological activities have been reported for structurally similar thieno[2,3-b]pyridine derivatives?
- Methodological Answer: Analogous compounds exhibit:
- Anticancer Activity: Derivatives act as kinase inhibitors or apoptosis inducers, validated via in vitro cytotoxicity assays (e.g., MTT on HeLa cells) .
- Antimicrobial Properties: Substituted analogs show MIC values ≤10 µM against Gram-positive bacteria in broth microdilution assays .
Advanced Research Questions
Q. How can computational chemistry methods enhance the design of derivatives targeting specific enzyme interactions?
- Methodological Answer: Quantum mechanical calculations (e.g., DFT) predict electronic properties and binding affinities. Molecular docking (AutoDock Vina) identifies favorable interactions with enzyme active sites (e.g., EGFR kinase). ICReDD’s integrated computational-experimental workflows optimize substituent selection and reaction pathways .
Q. What strategies resolve contradictions in biological activity data across experimental models?
- Methodological Answer:
- Statistical Design of Experiments (DoE): Fractional factorial designs isolate confounding variables (e.g., cell line heterogeneity, assay protocols) .
- Orthogonal Validation: Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and transcriptomic profiling for pathway engagement .
Q. How do substituent variations impact physicochemical properties and bioactivity?
- Methodological Answer:
- Substituent Effects: Replacing cyclopropyl with phenyl (e.g., 3-Amino-6-(difluoromethyl)-4-phenyl analog) increases logP by 0.8 units, altering membrane permeability .
- QSAR Modeling: Hammett σ constants and steric parameters correlate substituent electronic effects with IC values in enzyme inhibition assays .
Q. What methodologies optimize heterogeneous reaction conditions for large-scale synthesis?
- Methodological Answer:
- Membrane Technologies: Ceramic membranes separate intermediates during continuous-flow synthesis to minimize side reactions .
- Process Control: PID controllers maintain temperature (±1°C) and pressure in fixed-bed reactors, while PAT (process analytical technology) monitors reaction progression .
Q. How can researchers assess the compound’s stability under varying storage and reaction conditions?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
